Furo[2,3-e][1,3]benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
172590-92-0 |
|---|---|
Molecular Formula |
C9H5NOS |
Molecular Weight |
175.205 |
IUPAC Name |
furo[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H |
InChI Key |
FEWKDCIEBVAZRM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CO3)N=CS2 |
Synonyms |
Furo[2,3-e]benzothiazole (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 E 1 2 Benzothiazole and Derivatives
Retrosynthetic Analysis and Strategic Disconnections for Furobenzothiazole Cores
The design of synthetic routes towards complex molecules like furo[2,3-e] researchgate.netresearchgate.netbenzothiazole (B30560) relies on a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For the furobenzothiazole core, two primary strategic disconnections are considered. researchgate.netresearchgate.net
The first approach involves the disconnection of the furan (B31954) ring, leading to a benzothiazole precursor. This strategy, designated as Route 1 , focuses on building the furan ring onto a pre-existing benzothiazole moiety. The second key strategy, Route 2 , involves the disconnection of the thiazole (B1198619) ring. This pathway commences with a substituted benzofuran (B130515) intermediate, upon which the benzothiazole ring is constructed. researchgate.net The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the final molecule. researchgate.netresearchgate.net
A visual representation of these retrosynthetic approaches for a representative furo[2,3-g] researchgate.netresearchgate.netbenzothiazole derivative is shown below, illustrating the two distinct pathways to the target structure. researchgate.netresearchgate.net
Figure 1: Retrosynthetic Analysis of a Furobenzothiazole Derivative researchgate.netresearchgate.net
Annulation Strategies for Furo[2,3-e]researchgate.netresearchgate.netbenzothiazole Formation
Annulation, the process of building a new ring onto a pre-existing one, is central to the synthesis of furo[2,3-e] researchgate.netresearchgate.netbenzothiazoles. The two main strategies are detailed below.
Furan Ring Construction onto Benzothiazole Precursors
This strategy begins with a suitably functionalized benzothiazole derivative. researchgate.net A common approach involves the use of a 2-chlorobenzothiazole (B146242) derivative which can undergo reactions to form the furan ring. For instance, the synthesis of ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netresearchgate.netbenzothiazole-7-carboxylate was attempted via this route. The process started with the acetylation of a phenol (B47542) derivative to yield 2-chloro-1,3-benzothiazol-6-yl acetate (B1210297). researchgate.net This was followed by a Fries rearrangement to introduce an acetyl group, a crucial step for the subsequent furan ring closure. However, this particular pathway can be challenging due to poor yields and lack of regioselectivity in key steps. researchgate.net
Benzothiazole Ring Formation from Furan-Substituted Intermediates
This alternative and often more successful approach starts with a substituted benzofuran. researchgate.net The key step is the cyclization of an amino-substituted benzofuran with a thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate, to construct the thiazole ring. researchgate.net This method has been shown to be a more reliable route for the synthesis of certain furobenzothiazole derivatives, avoiding the regioselectivity issues encountered in the furan-first approach. researchgate.net
Multi-Component Reactions (MCRs) for Furo[2,3-e]researchgate.netresearchgate.netbenzothiazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as powerful tools for the efficient construction of complex heterocyclic systems. researchgate.net Several MCRs have been developed for the synthesis of fused benzothiazole derivatives, including those with a furan ring. researchgate.netdoi.org
One notable example is a one-pot, three-component reaction involving isocyanides, aromatic aldehydes, and 2-hydroxy-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-4-one to produce furo[2′,3′:4,5]pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives. researchgate.net This method is lauded for its efficiency, use of readily available starting materials, and mild reaction conditions. researchgate.net Another three-component approach involves the reaction of 2-aminobenzothiazole, arylglyoxals, and a 1,3-dicarbonyl compound like Meldrum's acid, dimedone, or barbituric acid in acetic acid to yield pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazoles. arkat-usa.org While not directly forming the furo[2,3-e] isomer, these MCRs highlight the potential of this strategy for accessing diverse fused benzothiazole systems.
The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of pyrimido[2,1-b]benzothiazole derivatives by reacting 2-aminobenzothiazole, an aldehyde, and a β-ketoester. doi.orgnih.gov These reactions can be performed under various conditions, including catalyst-free and solvent-free environments, demonstrating the versatility of MCRs. nih.gov
Specific Reaction Pathways and Transformational Processes
The synthesis of the furo[2,3-e] researchgate.netresearchgate.netbenzothiazole core and its analogs involves a variety of specific chemical transformations, with cyclization reactions being of paramount importance.
Cyclization Reactions in Furo[2,3-e]researchgate.netresearchgate.netbenzothiazole Synthesis
Cyclization is the definitive step in the formation of the heterocyclic rings in furo[2,3-e] researchgate.netresearchgate.netbenzothiazole. Depending on the synthetic strategy, this can involve either the formation of the furan ring or the thiazole ring.
In the strategy of building the furan ring onto a benzothiazole, an intramolecular cyclization is a key step. researchgate.net For instance, after the introduction of an acetyl group onto the benzothiazole ring, a subsequent reaction can be designed to form the furan ring, although this can be a low-yielding step. researchgate.net
Conversely, when constructing the benzothiazole ring onto a furan intermediate, the cyclization is typically achieved by reacting an amino-substituted benzofuran with a thiocyanate source. researchgate.net This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes intramolecular cyclization to form the thiazole ring, fused to the furan and benzene (B151609) rings. researchgate.net
Fries Rearrangement and Regioselectivity in Furobenzothiazole Annulations
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org This reaction is pivotal for introducing an acyl group onto a phenolic ring, which can then serve as a handle for subsequent heterocyclization. In the context of furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole synthesis, the Fries rearrangement can be envisioned as a key step to prepare an ortho-hydroxyacylbenzofuran, a crucial precursor for the annulation of the thiazole ring.
The process would begin with a hydroxy-substituted benzofuran, which is first acylated to form the corresponding ester. This ester is then subjected to Fries rearrangement conditions. The regioselectivity of this rearrangement is critical and can often be controlled by reaction parameters such as temperature and solvent polarity. wikipedia.org For the purpose of synthesizing the target furobenzothiazole, an ortho-acyl migration is required to place the carbonyl and hydroxyl groups in a 1,2-relationship, suitable for condensation with a sulfur and nitrogen source. Studies on various bz-benzoyloxy-2,3-dimethylbenzofurans have shown that the Fries rearrangement often proceeds with high selectivity to yield the corresponding o-hydroxy ketones. oup.com For instance, the rearrangement of 4-, 5-, and 6-benzoyloxy-2,3-dimethylbenzofurans gives mainly the ortho-acylated products. oup.com This regioselectivity is fundamental for the subsequent cyclization to form the fused thiazole ring. However, attempts to use this method on more complex benzofuran systems have sometimes been unsuccessful, leading to decomposition or cleavage of protecting groups rather than the desired rearrangement. nih.gov
| Starting Material | Catalyst/Conditions | Product(s) | Yield | Reference |
| 4-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃, 120-130 °C, 1 h | 5-Benzoyl-4-hydroxy-2,3-dimethylbenzofuran & 7-Benzoyl isomer | Major & Minor | oup.com |
| 5-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃, 120-130 °C, 1 h | 6-Benzoyl-5-hydroxy-2,3-dimethylbenzofuran | - | oup.com |
| 6-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃, 120-130 °C, 1 h | 5-Benzoyl-6-hydroxy-2,3-dimethylbenzofuran | - | oup.com |
| 7-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃, 120-130 °C, 1 h | 6-Benzoyl-7-hydroxy-2,3-dimethylbenzofuran | - | oup.com |
| Phenolic acetate of a complex benzofuran | TiCl₄, AlCl₃, Sc(OTf)₃, or ZrCl₄ | No desired product (decomposition) | 0% | nih.gov |
Isocyanide-Based Reactions in Fused Benzothiazole Synthesis
Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools in heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.comrsc.org These reactions typically proceed through a reactive nitrilium ion intermediate, formed from the reaction of an imine and an isocyanide, which is then trapped by a nucleophile. mdpi.com When reactants with multiple functional groups are used, the nitrilium intermediate can be trapped intramolecularly to construct various heterocyclic systems. nih.gov
A relevant example is the one-pot, three-component synthesis of novel tetracyclic fused furo[2′,3′:4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazole derivatives. This reaction utilizes isocyanides, aromatic aldehydes, and 2-hydroxy-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-4-one. The significant feature of this protocol is its ability to construct the furan ring onto a complex benzothiazole-containing scaffold under mild conditions. While this specific reaction leads to a more complex structure than the parent furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole, it demonstrates the principle of using an I-MCR to achieve the furo-fused benzothiazole core. The general mechanism involves the initial reaction between the isocyanide and the aldehyde to form a zwitterionic intermediate, which then participates in a cyclization cascade with the pyrimidobenzothiazole derivative to yield the final product.
| Isocyanide | Aldehyde | Benzothiazole Derivative | Product | Reference |
| tert-Butyl isocyanide | 4-Chlorobenzaldehyde | 2-Hydroxy-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-4-one | 1-(tert-butyl)-3-(4-chlorophenyl)-1,11b-dihydrofuro[2',3':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-2(3H)-one | - |
| Cyclohexyl isocyanide | 4-Methylbenzaldehyde | 2-Hydroxy-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-4-one | 1-(cyclohexyl)-3-(4-methylphenyl)-1,11b-dihydrofuro[2',3':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-2(3H)-one | - |
Table represents a general scheme based on related literature.
Nucleophile-Induced Ring Contraction in Analogous Benzothiazine Systems
A novel synthetic strategy for preparing fused 1,3-benzothiazole systems involves the ring contraction of a larger, six-membered 1,4-benzothiazine ring. This methodology has been successfully applied to the synthesis of pyrrolo[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazoles, which are structurally analogous to the target furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole system. beilstein-journals.orgresearchgate.netnih.gov The reaction is initiated by the attack of a nucleophile on a suitably activated 1,4-benzothiazine derivative, such as 3-aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzothiazine-1,2,4-triones. beilstein-journals.org
The mechanism involves the nucleophilic attack leading to the cleavage of an S-C bond within the 1,4-thiazine moiety. beilstein-journals.org This ring-opening generates an intermediate that subsequently undergoes intramolecular cyclization to form the thermodynamically more stable five-membered 1,3-benzothiazole ring. beilstein-journals.org A variety of nucleophiles, including alkanols and amines, have been shown to effectively induce this transformation. researchgate.netnih.gov This approach provides a viable, albeit indirect, pathway to consider for the synthesis of furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole, where a furan ring would replace the pyrrole (B145914) moiety in the starting material. Recently, this ring contraction methodology has been further explored to create complex spiroheterocycles. mdpi.comresearchgate.net
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 3-Benzoyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzothiazine-1,2,4-trione | Methanol | Dioxane, reflux, 3 h | Methyl 2-(2-benzoyl-1-hydroxy-4-oxo-4H-pyrrolo[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-3-yl)acetate | 50% | researchgate.net |
| 3-Benzoyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzothiazine-1,2,4-trione | Ethanol (B145695) | Dioxane, reflux, 2 h | Ethyl 2-(2-benzoyl-1-hydroxy-4-oxo-4H-pyrrolo[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazol-3-yl)acetate | 81% | researchgate.net |
| 3-Benzoyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzothiazine-1,2,4-trione | Benzylamine | Dioxane, rt, 24 h | 1-Benzoyl-2-(benzylamino)-3a-hydroxy-3a,4-dihydropyrrolo[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazole-3-carbaldehyde | 91% | researchgate.net |
| 3-Benzoyl-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzothiazine-1,2,4-trione | Aniline | Dioxane, reflux, 8 h | 1-Benzoyl-3a-hydroxy-2-(phenylamino)-3a,4-dihydropyrrolo[2,1-b] Current time information in Bangalore, IN.scilit.combenzothiazole-3-carbaldehyde | 88% | researchgate.net |
Heck Coupling Reactions in Furo-Fused Systems
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis for C-C bond formation. wikipedia.org The intramolecular version of this reaction (IMHR) is particularly powerful for constructing cyclic and heterocyclic systems. wikipedia.orgmdpi.com This strategy is highly applicable to the synthesis of furo-fused heterocycles, including the furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole core. The general approach involves the cyclization of a substrate containing both an aryl or vinyl halide and a tethered alkene. wikipedia.org
For the synthesis of the target molecule, a plausible strategy would involve preparing a 2-halobenzothiazole derivative bearing an unsaturated ether linkage (e.g., an O-allyl or O-vinyl group) at a position suitable for cyclization to form the furan ring. The palladium catalyst, typically Pd(OAc)₂ or a similar Pd(0) or Pd(II) source, in combination with a phosphine (B1218219) ligand and a base, facilitates the oxidative addition into the C-X bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized furo-fused product. ysu.am This method has been successfully used to prepare related systems like benzo nih.govnih.govfuro[3,2-c]pyridines from 2-bromophenoxy pyridines. ysu.am The efficiency of the cyclization can be influenced by the choice of catalyst, ligand, base, and solvent. ysu.amchim.it
| Substrate | Catalyst/Ligand/Base | Conditions | Product | Yield | Reference |
| 2-(2-Bromophenoxy)pyridine | Pd(OAc)₂ / P(o-tol)₃ / Na₂CO₃ | DMA, reflux | Benzo nih.govnih.govfuro[3,2-c]pyridine | 59% | ysu.am |
| 2-(2-Bromophenoxy)-6-methylpyridine | Pd(OAc)₂ / P(o-tol)₃ / Na₂CO₃ | DMA, reflux | 4-Methylbenzo nih.govnih.govfuro[3,2-c]pyridine | 63% | ysu.am |
| 1-Allyloxy-2-iodobenzene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF, 100 °C | 2-Methyl-2,3-dihydrobenzofuran | 75% | caltech.edu |
| 2-Allyl-2'-iodobiphenyl ether | Pd(OAc)₂ / PPh₃ / NBu₄Cl / K₂CO₃ | DMF, 80 °C | Dihydrodibenzofuran derivative | 81% | chim.it |
1,3-Dipolar Cycloaddition Reactions Leading to Fused Thiazoles
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the synthesis of five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a cyclic adduct. wikipedia.org While often used to synthesize nitrogen-containing heterocycles, this methodology can also be adapted for the synthesis of furan and thiazole rings.
One relevant strategy is the cycloaddition of nitrile oxides with alkynes, which yields isoxazoles. wikipedia.orgnih.gov Isoxazoles can be considered structural analogues of furans and can sometimes be converted into them. A plausible, though multi-step, approach towards furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole could involve the [3+2] cycloaddition of a nitrile oxide with an alkyne-substituted benzothiazole to build the isoxazole (B147169) ring, followed by subsequent chemical transformation to the furan ring. More directly, formal [4+2] cycloaddition reactions have been developed to synthesize thiazole-fused dihydropyrans, demonstrating the utility of cycloaddition strategies in building rings fused to a thiazole core. nih.govacs.org The versatility of these reactions allows for the combination of various dipoles and dipolarophiles, offering a modular approach to complex heterocyclic systems. tandfonline.com
| Dipole/Diene | Dipolarophile/Dienophile | Conditions | Product Type | Reference |
| Nitrile Oxide (in situ generated) | Alkyne | Ball-milling, Oxone, NaCl | Isoxazole | tandfonline.com |
| Azomethine Ylide (in situ) | Enone | Pyrrolidine, Benzoic Acid, DMSO/H₂O | Thiazole-fused dihydropyran | nih.govacs.org |
| Thiazolium Azomethine Ylide | Vinyl Sulfoxide | - | Pyrrolo[2,1-b]thiazole | - |
| Nitrile Oxide | Allyl alcohol | - | 2-Isoxazoline | mdpi.com |
Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives
The most direct and widely used method for constructing a benzothiazole ring is the condensation of 2-aminothiophenol with a carbonyl-containing compound. ijpsr.com This strategy is highly effective for the synthesis of furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole, where the carbonyl component is a furan derivative.
Specifically, the reaction of 2-aminothiophenol with various furan-2-carboxaldehydes provides a direct route to the target scaffold. researchgate.net The reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole ring. This oxidation can occur spontaneously in the presence of air or can be facilitated by an added oxidizing agent. semanticscholar.orgresearchgate.net A variety of catalysts have been employed to promote this condensation, including heterogeneous catalysts like a Cu(II) Schiff-base complex immobilized on silica, which offers advantages in terms of efficiency and reusability. researchgate.net The reaction conditions can often be tuned to be environmentally benign, for instance, by using ethanol as a solvent. researchgate.net This method is versatile, tolerating a range of substituents on both the 2-aminothiophenol and the furan-2-carboxaldehyde components. mdpi.com
| 2-Aminothiophenol Derivative | Furan-2-carboxaldehyde Derivative | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminothiophenol | 5-Phenylfuran-2-carboxaldehyde | Cu(II) Schiff-base@SiO₂, EtOH, reflux | 2-(5-Phenylfuran-2-yl)benzo[d]thiazole | 92% | researchgate.net |
| 2-Aminothiophenol | 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Cu(II) Schiff-base@SiO₂, EtOH, reflux | 2-(5-(4-Chlorophenyl)furan-2-yl)benzo[d]thiazole | 90% | researchgate.net |
| 2-Aminothiophenol | 5-(4-Nitrophenyl)furan-2-carboxaldehyde | Cu(II) Schiff-base@SiO₂, EtOH, reflux | 2-(5-(4-Nitrophenyl)furan-2-yl)benzo[d]thiazole | 85% | researchgate.net |
| 2-Aminothiophenol | Furfural | Na₂S₂O₄, EtOH/H₂O, reflux | 2-(Furan-2-yl)benzo[d]thiazole | 69% | mdpi.com |
Advanced Synthetic Approaches and Green Chemistry Principles
Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methodologies. scilit.comrasayanjournal.co.inresearchgate.net The synthesis of furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole and its derivatives can benefit significantly from these advanced approaches, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Several green chemistry principles have been successfully applied to the synthesis of benzothiazoles, which are directly applicable to the target furo-fused system. These include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. analis.com.my This technique has been used for the condensation of 2-aminothiophenol with aldehydes. ijpsr.com
Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions under mild, often solvent- and catalyst-free conditions, as demonstrated in the synthesis of benzothiazole derivatives. analis.com.my
Solvent-Free Reactions: Conducting reactions under "melt" or solid-state conditions eliminates the need for potentially toxic and volatile organic solvents, simplifying work-up procedures and reducing environmental impact. semanticscholar.orgresearchgate.net The reaction of 2-aminothiophenol with aldehydes has been efficiently performed without any solvent, using air as the oxidant. semanticscholar.org
Green Catalysts: The use of reusable, non-toxic, and efficient catalysts is a cornerstone of green chemistry. Examples include the use of heterogeneous catalysts like SnP₂O₇ or silica-supported complexes, which can be easily separated and recycled. nih.gov In some cases, catalyst-free protocols have been developed, for instance, using CO₂ as a C1 source in the presence of a mild reducing agent like BH₃NH₃ for the synthesis of 2-unsubstituted benzothiazoles. nih.govrsc.org
These advanced and green approaches offer powerful and responsible alternatives to traditional synthetic methods for preparing complex heterocyclic scaffolds like furo[2,3-e] Current time information in Bangalore, IN.scilit.combenzothiazole. miami.edursc.org
| Reaction Type | Green Technique | Conditions | Advantages | Reference |
| Condensation of 2-aminothiophenol and aldehyde | Ultrasound Probe Irradiation | Solvent-free, Catalyst-free, rt, 20 min | Short reaction time, eco-friendly, good yields (65-83%) | analis.com.my |
| Condensation of 2-aminothiophenol and aldehyde | Melt Reaction | Solvent-free, Catalyst-free, 125 °C, 1-2.5 h | No solvent or catalyst, uses air as oxidant, high yields (88-97%) | semanticscholar.orgresearchgate.net |
| Condensation of 2-aminothiophenol and aldehyde | Microwave Irradiation | Piperidine or p-TSA, EtOH or DMF, 3-6 min | Rapid, efficient | ijpsr.com |
| Reductive Cyclization | CO₂ as C1 source | BH₃NH₃, Catalyst-free, 100 °C | Use of CO₂, catalyst-free, good to excellent yields | nih.govrsc.org |
| Condensation of 2-aminothiophenol and aldehyde | Heterogeneous Catalyst | SnP₂O₇, EtOH, reflux | Recyclable catalyst, high yields (87-95%), short reaction times | - |
Continuous-Flow Synthesis of Condensed Benzothiazoles
Continuous-flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, and improved reproducibility compared to traditional batch processes. In the context of condensed benzothiazoles, flow chemistry enables precise control over reaction parameters, which is crucial for managing reactive intermediates and optimizing yields.
One of the key applications of flow synthesis in this area is the reaction of 2-aminothiophenols with various coupling partners. For instance, the synthesis of benzothiazole derivatives can be achieved by reacting 2-aminothiophenol with aldehydes or carboxylic acids. In a flow setup, the reactants can be pumped through a heated reactor coil, allowing for rapid and efficient conversion. The short residence times and high surface-to-volume ratio in microreactors can significantly accelerate the reaction rate while minimizing the formation of byproducts.
| Entry | Reactant 1 | Reactant 2 | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 2-Aminothiophenol | Benzaldehyde | 120 | 10 | 95 |
| 2 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | 120 | 10 | 92 |
| 3 | 2-Aminothiophenol | 4-Methoxybenzaldehyde | 120 | 10 | 98 |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of furobenzothiazole derivatives has been explored, demonstrating its efficiency in constructing these fused heterocyclic systems.
One notable approach involves the reaction of 2-aminothiophenol with appropriate furan-containing precursors under microwave irradiation. For example, the condensation of 2-aminothiophenol with a 2-furoyl chloride or a similar activated furan derivative can be significantly expedited using microwaves. This method often reduces reaction times from hours to minutes and can lead to cleaner reaction profiles with fewer side products.
Furthermore, multi-component reactions (MCRs) under microwave irradiation have been developed for the synthesis of complex benzothiazole derivatives. These MCRs can involve the one-pot reaction of 2-aminothiophenol, an aldehyde, and a third component to rapidly assemble the desired molecular framework. The high energy input from the microwave source efficiently drives the reaction towards the desired product, making it a highly effective synthetic tool.
| Entry | Reactants | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | 2-Aminothiophenol, 2-Furoyl chloride | DMF | 300 | 5 | 88 |
| 2 | 2-Aminothiophenol, Benzaldehyde, Dimedone | Ethanol | 400 | 10 | 91 |
| 3 | 2-Aminothiophenol, Salicylaldehyde | None | 200 | 3 | 94 |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of furobenzothiazole derivatives, several protocols have been established that proceed efficiently without the need for a catalyst or a solvent, relying instead on the intrinsic reactivity of the starting materials at elevated temperatures.
A common solvent-free approach involves the thermal condensation of 2-aminothiophenol with a suitable carbonyl compound. For example, heating a mixture of 2-aminothiophenol and a furan-based aldehyde or ketone can directly yield the corresponding furobenzothiazole derivative. This method is advantageous due to its simplicity, reduced waste generation, and often straightforward product isolation.
These reactions are typically performed by simply heating the neat mixture of reactants. The absence of a solvent minimizes the environmental footprint and can also enhance reaction rates by increasing the concentration of the reacting species. The table below summarizes some examples of catalyst-free and solvent-free syntheses of benzothiazole derivatives.
| Entry | Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | 2-Acetylfuran | 100 | 2 | 85 |
| 2 | 2-Aminothiophenol | Salicylaldehyde | 80 | 1 | 96 |
| 3 | 2-Aminothiophenol | Isatin | 120 | 0.5 | 92 |
Utilization of Eco-Friendly Solvents in Furo[2,3-e]benzothiazole Synthesis
In addition to solvent-free methods, the use of environmentally benign solvents is another key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for safer alternatives. For the synthesis of furobenzothiazole and related compounds, eco-friendly solvents such as water, ethanol, and glycerol (B35011) have been successfully employed.
Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzothiazoles in aqueous media has been achieved, often with the aid of a surfactant or a phase-transfer catalyst to overcome the low solubility of organic reactants. These methods can provide high yields while significantly reducing the environmental impact of the synthesis.
Ethanol, derived from biomass, is another excellent green solvent for this type of chemistry. It is biodegradable and has low toxicity. The condensation of 2-aminothiophenols with aldehydes or other electrophiles can be carried out efficiently in ethanol, often under reflux conditions. Glycerol, with its high boiling point and low toxicity, has also been used as a green solvent for the synthesis of heterocyclic compounds, including benzothiazoles.
| Entry | Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | 2-Aminothiophenol, Benzaldehyde | Water | None | 100 | 90 |
| 2 | 2-Aminothiophenol, 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 78 | 93 |
| 3 | 2-Aminothiophenol, 2-Chloro-3-formylquinoline | Glycerol | None | 110 | 89 |
Chemical Reactivity and Functionalization of Furo 2,3 E 1 2 Benzothiazole Systems
Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-e]researchgate.netnih.govbenzothiazole Scaffold
The reactivity of the furo[2,3-e] researchgate.netnih.govbenzothiazole (B30560) system towards electrophilic and nucleophilic attack is dictated by the electronic distribution across the fused rings. The furan (B31954) moiety is generally susceptible to electrophilic substitution, while the benzothiazole part can undergo both electrophilic and nucleophilic reactions depending on the reaction conditions and the nature of the substituents.
Electrophilic Substitution:
Drawing parallels from studies on 2-(2-furyl)benzothiazole, it is anticipated that electrophilic substitution on the furo[2,3-e] researchgate.netnih.govbenzothiazole scaffold will preferentially occur on the electron-rich furan ring. osi.lv Quantum-chemical calculations on 2-(2-furyl)benzothiazole have shown that the highest electron density is located at the 5'-position of the furan ring, making it the most probable site for electrophilic attack. osi.lv
Common electrophilic substitution reactions that could be applied to the furo[2,3-e] researchgate.netnih.govbenzothiazole system include:
Nitration: Treatment with nitrating agents would likely introduce a nitro group onto the furan ring.
Bromination: The use of brominating agents is expected to result in the corresponding bromo-substituted derivative on the furan moiety.
Formylation: Vilsmeier-Haack formylation would introduce a formyl group, a versatile handle for further transformations, onto the furan ring. mdpi.com
Acylation: Friedel-Crafts acylation is another potential reaction to introduce acyl groups.
The table below summarizes the expected outcomes of electrophilic substitution reactions based on analogous systems.
| Reaction | Reagent/Conditions | Expected Major Product | Reference |
| Nitration | HNO₃/H₂SO₄ | Nitro-furo[2,3-e] researchgate.netnih.govbenzothiazole | osi.lv |
| Bromination | Br₂/CH₃COOH | Bromo-furo[2,3-e] researchgate.netnih.govbenzothiazole | osi.lv |
| Formylation | POCl₃/DMF | Formyl-furo[2,3-e] researchgate.netnih.govbenzothiazole | osi.lvmdpi.com |
| Acylation | Acyl chloride/AlCl₃ | Acyl-furo[2,3-e] researchgate.netnih.govbenzothiazole | osi.lv |
Nucleophilic Substitution:
Nucleophilic substitution reactions on the furo[2,3-e] researchgate.netnih.govbenzothiazole scaffold are less common and would likely require the presence of a good leaving group, such as a halogen, on the benzothiazole portion of the molecule. The thiazole (B1198619) ring is generally electron-deficient, which can facilitate nucleophilic attack at the C2 position if a suitable leaving group is present. beilstein-journals.org
Regioselective Functionalization and Derivatization Strategies
Achieving regioselectivity in the functionalization of the furo[2,3-e] researchgate.netnih.govbenzothiazole system is crucial for the synthesis of well-defined derivatives. The inherent reactivity differences between the furan and benzothiazole rings provide a basis for regioselective transformations.
For instance, in the synthesis of the isomeric furo[2,3-g] researchgate.netnih.govbenzothiazole system, the regioselectivity of a Fries rearrangement was found to be temperature-dependent, allowing for the selective introduction of an acetyl group at either the 7- or 5-position of the benzothiazole ring. researchgate.net This highlights that reaction conditions can be tuned to control the position of functionalization on the benzene (B151609) part of the scaffold.
Directed metalation strategies, such as regioselective lithiation, could also be a powerful tool for the controlled functionalization of the furo[2,3-e] researchgate.netnih.govbenzothiazole core. By choosing appropriate directing groups and reaction conditions, it may be possible to introduce a variety of electrophiles at specific positions on both the furan and benzene rings. nsu.ru
Post-Synthetic Modifications of Furo[2,3-e]researchgate.netnih.govbenzothiazole Derivatives
Post-synthetic modification (PSM) offers a versatile approach to diversify the structures and properties of furo[2,3-e] researchgate.netnih.govbenzothiazole derivatives. This strategy involves introducing functional groups onto the core scaffold that can then be further elaborated in subsequent reaction steps.
One powerful PSM technique is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govniscpr.res.inrsc.org For example, a bromo-substituted furo[2,3-e] researchgate.netnih.govbenzothiazole could be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl substituents. A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which could potentially be adapted for the furo-fused system. nih.gov The reaction is believed to proceed through a palladacyclic intermediate involving the benzothiazole ring nitrogen. nih.gov
Another promising PSM approach is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov A furo[2,3-e] researchgate.netnih.govbenzothiazole derivative bearing either an alkyne or an azide (B81097) functionality could be readily coupled with a variety of molecules containing the complementary functional group. This approach has been successfully used to develop "click-on" fluorogenic dyes from benzothiazole precursors. nih.gov
The following table illustrates potential post-synthetic modifications on a functionalized furo[2,3-e] researchgate.netnih.govbenzothiazole scaffold.
| Starting Material | Reaction | Reagents/Catalyst | Product | Reference |
| Bromo-furo[2,3-e] researchgate.netnih.govbenzothiazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-furo[2,3-e] researchgate.netnih.govbenzothiazole | nih.govniscpr.res.inrsc.org |
| Alkyne-furo[2,3-e] researchgate.netnih.govbenzothiazole | Click Chemistry (CuAAC) | Azide-containing molecule, Cu(I) catalyst | Triazole-linked furo[2,3-e] researchgate.netnih.govbenzothiazole derivative | nih.govnih.gov |
Transition-Metal-Catalyzed C-H Activation in Related Benzothiazole Scaffolds
The C2-H bond of the thiazole ring in benzothiazoles is particularly susceptible to activation by transition metal catalysts, such as palladium and rhodium. This allows for the direct introduction of various functional groups, including aryl, alkyl, and vinyl groups, without the need for pre-functionalization. The reaction often proceeds with high regioselectivity for the C2 position.
Furthermore, C-H activation can also be directed to the benzene ring of the benzothiazole scaffold through the use of appropriate directing groups. This strategy enables the functionalization of specific C-H bonds ortho to the directing group, providing access to a wide range of substituted benzothiazole derivatives.
Given the reactivity of the benzothiazole core towards C-H activation, it is highly probable that the furo[2,3-e] researchgate.netnih.govbenzothiazole system would also be amenable to such transformations, offering a direct route to novel derivatives with potential applications in materials science and medicinal chemistry.
Research on Furo[2,3-e] dokumen.pubbenzothiazole Remains Limited
Extensive research into the chemical compound Furo[2,3-e] dokumen.pubbenzothiazole and its derivatives has yielded limited publicly available data regarding its specific biological activities and structure-activity relationships. While the broader benzothiazole family of compounds is known for a wide range of pharmacological properties, detailed studies focusing specifically on the Furo[2,3-e] dokumen.pubbenzothiazole scaffold are scarce.
Current scientific literature provides minimal information on the molecular interactions, bioactivity, and enzymatic inhibition associated with this particular heterocyclic system. One study noted the formation of Furo[2,3-e]benzothiazole derivatives as minor products in a chemical reaction, but did not elaborate on their biological evaluation. dokumen.pub
Consequently, a detailed analysis of its structure-activity relationship (SAR), including the influence of structural motifs, the effects of various substituents (such as nitro, methoxy, or thio moieties), the impact of positional isomerism, and conformational factors on its bioactivity, cannot be provided at this time.
Similarly, there is a lack of specific data concerning the molecular mechanisms of action of Furo[2,3-e] dokumen.pubbenzothiazole derivatives at a biochemical level. Investigations into their potential as enzyme inhibitors for targets such as MPro, PLPro, COX-2, DHFR, TS, FPGS, CYP51, ENR, DPRE1, pks13, or Thymidylate kinase have not been reported in the available literature.
Further research is required to elucidate the potential therapeutic applications and the detailed biochemical profile of Furo[2,3-e] dokumen.pubbenzothiazole and its analogs. Without dedicated studies, a comprehensive understanding of this specific compound remains elusive.
Structure Activity Relationship Sar Studies of Furo 2,3 E 1 2 Benzothiazole Analogs Excluding Clinical Data
Investigation of Molecular Mechanisms of Action at the Biochemical Level
Receptor Modulation and Ligand Binding Studies (e.g., G protein-coupled receptors, LTB4 receptors, CENP-E)
While comprehensive structure-activity relationship (SAR) studies for Furo[2,3-e] beilstein-journals.orgresearchgate.netbenzothiazole (B30560) are limited in publicly accessible research, significant findings have been reported for structurally analogous compounds, particularly concerning the motor protein CENP-E. Research into the modulation of G protein-coupled receptors and LTB4 receptors by this specific scaffold is not prominently documented in available literature.
Centromere-Associated Protein E (CENP-E) Inhibition
The kinesin centromere-associated protein E (CENP-E) is a critical component of mitotic progression, making it a viable target for anticancer drug development. researchgate.netresearchgate.netnih.gov Studies have identified derivatives of Benzo[d]pyrrolo[2,1-b]thiazole , a close analog of Furo[2,3-e] beilstein-journals.orgresearchgate.netbenzothiazole where the furan (B31954) oxygen is replaced by a nitrogen atom, as novel inhibitors of CENP-E. beilstein-journals.orgresearchgate.net
Screening of a small-molecule chemical library led to the identification of a benzo[d]pyrrolo[2,1-b]thiazole derivative (referred to as compound 1 in the study) that demonstrated inhibitory activity against the microtubule-stimulated ATPase of the CENP-E motor domain. researchgate.netresearchgate.netnih.gov This inhibition was found to be selective for CENP-E among several mitotic kinesins examined. nih.gov Further investigation into the mechanism revealed that the inhibition is ATP-competitive, distinguishing it from other known CENP-E inhibitors like GSK923295, which is an allosteric, uncompetitive inhibitor. nih.govfrontiersin.org
The lead benzo[d]pyrrolo[2,1-b]thiazole compound suppressed the microtubule-stimulated ATPase activity of the CENP-E motor domain with an IC₅₀ value of 17 μM. frontiersin.org This inhibitory action translates to antimitotic activity, causing cell cycle arrest at mitosis due to interference with proper chromosome alignment. researchgate.netnih.gov Consequently, this leads to the induction of apoptosis (programmed cell death) and inhibits the proliferation of tumor cells. researchgate.netnih.gov The antiproliferative effects were observed in various cancer cell lines, including HeLa and HCT116, with IC₅₀ values of 44 μM and 90 μM, respectively. researchgate.net Notably, the compound was less effective against non-cancerous WI-38 cells, indicating a degree of selectivity for cancer cells. researchgate.netresearchgate.net These findings establish the benzo[d]pyrrolo[2,1-b]thiazole scaffold as a promising lead structure for the development of new anticancer agents that target the kinesin CENP-E. researchgate.netnih.gov
Table 1: Inhibitory Activity of Benzo[d]pyrrolo[2,1-b]thiazole Analog
| Compound/Analog | Target/Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| Benzo[d]pyrrolo[2,1-b]thiazole derivative | CENP-E ATPase Activity | 17 μM | frontiersin.org |
| Benzo[d]pyrrolo[2,1-b]thiazole derivative | HeLa Cell Proliferation | 44 μM | researchgate.net |
| Benzo[d]pyrrolo[2,1-b]thiazole derivative | HCT116 Cell Proliferation | 90 μM | researchgate.net |
| Benzo[d]pyrrolo[2,1-b]thiazole derivative | WI-38 Cell Proliferation | >200 μM | researchgate.net |
An upcoming article will focus on the theoretical and computational investigations of the chemical compound Furo[2,3-e]benzothiazole. This exploration will be structured to provide a detailed and scientifically accurate overview of its structural and electronic properties, as well as its interactions with biological targets.
The first section of the article will delve into quantum chemical calculations. This will begin with an examination of Density Functional Theory (DFT) studies, which have been instrumental in understanding the molecular geometry and electronic structure of Furo[2,3-e]benzothiazole. Following this, an analysis of the Frontier Molecular Orbitals (HOMO-LUMO) will be presented to shed light on the compound's chemical reactivity and kinetic stability.
The article will then explore Molecular Electrostatic Potential (MEP) mapping, a technique used to identify the sites on the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. Furthermore, a theoretical prediction and analysis of the vibrational spectra (FT-IR and Raman) will be discussed, providing insights into the compound's vibrational modes. The section on quantum chemical calculations will conclude with a look at UV-Visible spectroscopy and electronic excitations, investigated using Time-Dependent Density Functional Theory (TD-DFT).
The second major section of the article will focus on the computational modeling of Furo[2,3-e]benzothiazole's interactions with proteins. This will involve a detailed discussion of molecular docking studies, which are crucial for predicting the binding affinity and orientation of the compound within the active site of a protein. These computational models provide valuable insights into the potential biological activity of Furo[2,3-e]benzothiazole and its derivatives.
Theoretical and Computational Investigations of Furo 2,3 E 1 2 Benzothiazole
Theoretical Predictions of Chemical Reactivity and Stability
Detailed theoretical predictions of the chemical reactivity and stability of Furo[2,3-e]benzothiazole, based on computational chemistry methods, are not available in the current scientific literature. Such studies would typically involve quantum chemical calculations to determine molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors.
Conformational Analysis and Molecular Dynamics Simulations
There are no published studies on the conformational analysis or molecular dynamics simulations of Furo[2,3-e]benzothiazole. These investigations would provide insights into the molecule's flexibility, preferred three-dimensional structures, and its dynamic behavior over time, which are crucial for understanding its interactions with biological targets.
Advanced Applications and Research Opportunities for Furo 2,3 E 1 2 Benzothiazole
Emerging Applications in Materials Science
The unique π-conjugated system of Furo[2,3-e] researchgate.netmdpi.combenzothiazole (B30560) makes it a prime candidate for development in various areas of materials science. The fusion of an electron-rich furan (B31954) ring with the electron-accepting benzothiazole moiety can establish an intramolecular donor-acceptor framework, which is highly desirable for advanced functional materials.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials, which can alter the properties of light, are fundamental to modern photonics and optoelectronics. The efficacy of molecular NLO materials is often linked to their "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are connected by a π-conjugated bridge. Benzothiazole derivatives are recognized for their utility in NLO applications. researchgate.net Theoretical studies have shown that open-shell systems with intermediate diradical character can exhibit drastically enhanced third-order NLO properties. aps.org
The Furo[2,3-e] researchgate.netmdpi.combenzothiazole scaffold is an intrinsic push-pull system. The furan moiety can act as the electron donor, while the benzothiazole unit functions as the acceptor. This intramolecular charge transfer is expected to result in a large molecular hyperpolarizability, a key parameter for NLO activity. Research on similar heterocyclic systems, such as 5-aryl-2,2'-bithiophenes, has demonstrated their potential as precursors for NLO materials. researchgate.net The strategic design of Furo[2,3-e] researchgate.netmdpi.combenzothiazole derivatives, by adding further donor or acceptor substituents, could fine-tune their NLO response, making them promising candidates for applications in optical switching and data storage.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their performance relies heavily on the luminescent materials used. Benzothiazole and its derivatives are widely incorporated into consumer and industrial products due to their luminescent properties and utility in OLEDs. researchgate.net For instance, iridium complexes featuring halogen-substituted 2-phenylbenzo[d]thiazole ligands have been used to create highly efficient yellow phosphorescent OLEDs. acs.org These devices have demonstrated excellent performance, achieving high power efficiencies and external quantum efficiencies (EQE) exceeding 20%. acs.org
Similarly, fused heterocyclic systems containing furan, such as furo[3,2-c]coumarins, are known for their favorable photophysical properties, including high emission yields and thermal stability. researchgate.net The fusion in Furo[2,3-e] researchgate.netmdpi.combenzothiazole extends the π-conjugation, which is expected to influence its photoluminescent characteristics, potentially leading to emissions in the visible spectrum with high quantum yields. This makes the scaffold a promising platform for developing novel emitters or host materials for OLEDs.
Table 1: Performance of OLEDs Based on Related Benzothiazole Iridium Complexes Data sourced from studies on halogen-substituted 2-phenylbenzo[d]thiazole ligands. acs.org
| Complex | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. EQE (%) | Turn-on Voltage (V) |
| (bt)₂Ir(acac) | 28.4 | 19.9 | 9.8 | 3.9 |
| (4-F-bt)₂Ir(acac) | 52.4 | 83.2 | 17.3 | 3.1 |
| (4-Cl-bt)₂Ir(acac) | 35.5 | 55.9 | 12.1 | 2.9 |
| (4-Br-bt)₂Ir(acac) | 41.5 | 61.2 | 13.5 | 3.0 |
Design of Fluorescent Probes and Chemosensors
Fluorescent chemosensors are powerful tools for detecting trace amounts of ions and molecules in biological and environmental systems. rsc.org Their operation often relies on a fluorophore unit linked to a receptor that selectively binds with the target analyte. This binding event modulates the fluorescence through mechanisms like Photoinduced Electron Transfer (PET), leading to a detectable signal. mdpi.comnih.gov
The benzothiazole core is a common component in fluorescent probes. researchgate.net Furthermore, furan-containing systems like furo[3,2-c]coumarin have been successfully developed into selective fluorescent sensors for metal ions such as Fe³⁺. researchgate.net The Furo[2,3-e] researchgate.netmdpi.combenzothiazole structure combines a potentially fluorescent core with a heterocyclic system that can be readily functionalized with specific binding sites (receptors). By incorporating moieties that can interact with specific analytes, derivatives of Furo[2,3-e] researchgate.netmdpi.combenzothiazole could be engineered as highly sensitive and selective "turn-on" or "turn-off" fluorescent probes for various metal ions, anions, or biologically important molecules. du.ac.in
Table 2: Examples of Related Heterocyclic Fluorescent Chemosensors
| Sensor Base | Target Analyte | Detection Limit | Mechanism |
| Furo[3,2-c]coumarin Derivative | Fe³⁺ | 1.48 x 10⁻⁷ M | Enhanced Charge Transfer |
| Rhodamine 6G-Triazole | Hg²⁺ | 1.34 x 10⁻⁸ M | Photoinduced Electron Transfer (PET) |
| Benzo[f]chromen Derivative | Fe³⁺ | 0.76 µM | Static Quenching |
Application in Advanced Dye Technologies
Dyes based on heterocyclic compounds are crucial in various technologies, from traditional textiles to modern applications like dye-sensitized solar cells (DSSCs). researchgate.net The color and properties of a dye are determined by its chromophore, the part of the molecule responsible for absorbing light. Benzothiazole derivatives are established building blocks in the synthesis of azo dyes and other functional colorants. researchgate.netresearchgate.net
The extended π-system of Furo[2,3-e] researchgate.netmdpi.combenzothiazole suggests it would function as a potent chromophore, absorbing light in the visible or ultraviolet regions. Studies on related multicomponent chromophores, including benzothiazole dyes, show they can exhibit narrow absorption bands and solid-state luminescence. frontiersin.orgnih.gov By modifying the Furo[2,3-e] researchgate.netmdpi.combenzothiazole core with different functional groups, its absorption and emission wavelengths could be precisely controlled. This tunability makes it a valuable scaffold for designing novel dyes for high-performance textiles, organic solar cells, and security inks.
Agrochemical Sector Applications
The search for new, effective, and environmentally safer pesticides is a constant driver of research in the agrochemical industry. Heterocyclic compounds play a vital role in this field, with many commercial products based on scaffolds like thiazole (B1198619) and benzothiazole. researchgate.net
Insecticides and Pesticides
The benzothiazole ring is a well-known pharmacophore that imparts a range of biological activities, including fungicidal and herbicidal properties. researchgate.net Several commercial agrochemicals contain the thiazole or benzothiazole moiety, highlighting its importance in crop protection. researchgate.net For instance, Thifluzamide is a fungicide, and Mefenacet is a herbicide, both incorporating the benzothiazole structure. The synthesis of novel benzothiazole analogues is an active area of research for discovering new pesticides. researchgate.net
Given that the Furo[2,3-e] researchgate.netmdpi.combenzothiazole compound contains the essential benzothiazole core, it is a plausible candidate for screening for potential pesticidal activity. Its unique fused structure may lead to novel modes of action or improved efficacy against resistant pests and pathogens. While specific studies on its agrochemical properties have not yet been reported, its structural relationship to known active compounds marks it as a molecule of interest for synthesis and biological evaluation in the agrochemical sector. accustandard.com
Table 3: Selected Commercial Agrochemicals Containing a Thiazole or Benzothiazole Ring Data sourced from agrochemical literature. researchgate.net
| Compound | Type | Heterocyclic Core |
| Thiamethoxam | Insecticide | Thiazole |
| Clothianidin | Insecticide | Thiazole |
| Thifluzamide | Fungicide | Thiazole |
| Ethaboxam | Fungicide | Thiazole |
| Mefenacet | Herbicide | Benzothiazole |
| Benthiavalicarb | Fungicide | Thiazole |
| Oxathiapiprolin | Fungicide | Thiazole |
Herbicides and Plant Growth Regulators
The fused heterocyclic structure of Furo[2,3-e] researchgate.netnih.govbenzothiazole places it within a class of compounds that has demonstrated notable herbicidal and plant growth regulatory activities. While direct studies on Furo[2,3-e] researchgate.netnih.govbenzothiazole itself are not extensively documented in publicly available research, the broader family of benzothiazole and related fused pyrimidine (B1678525) derivatives has been the subject of significant investigation for agrochemical applications. mdpi.comhumanjournals.com These studies provide a strong basis for inferring the potential of the Furo[2,3-e] researchgate.netnih.govbenzothiazole scaffold.
Research into benzothiazole derivatives has shown that they can act as potent herbicides. scielo.br For instance, certain 3-(pyridin-2-yl)benzothiazol-2-one derivatives have been identified as novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, exhibiting excellent herbicidal activity against broadleaf weeds. nih.gov One particular compound from this class, I-09, demonstrated 100% post-emergence herbicidal efficacy against various broadleaf weeds at an application rate of 75 grams of active ingredient per hectare. nih.gov The mechanism of action often involves the inhibition of essential plant enzymes, leading to growth disruption and eventual death of the weed. The structural activity relationship (SAR) analyses from these studies indicate that the herbicidal effects are influenced by the types and positions of substituents on the benzothiazole and associated rings. nih.gov
Furthermore, condensed heterocyclic systems that combine a pyrimidine ring with other heterocycles are known to function as pesticides, herbicides, and plant growth regulators. humanjournals.comgoogle.com The Furo[2,3-e] researchgate.netnih.govbenzothiazole structure is analogous to these active compounds, suggesting it could be a valuable core for developing new agrochemicals. For example, a review of benzothiazole derivatives in agricultural chemistry highlights several compounds with significant herbicidal effects against weeds like Amaranthus retroflexus. mdpi.com
Plant growth regulators are chemicals used to alter the growth of a plant. rsc.org Studies on benzotriazole (B28993) derivatives, which are structurally related to benzothiazoles, have shown that these compounds can act as growth activators at low concentrations and inhibitors at higher concentrations, similar to the natural plant hormone indolylacetic acid (IAA). nih.gov This dual activity suggests that derivatives of Furo[2,3-e] researchgate.netnih.govbenzothiazole could potentially be developed to either enhance crop growth or control plant development in specific ways.
Table 1: Herbicidal Activity of Selected Benzothiazole Derivatives
| Compound ID | Target Weed | Application Rate / Concentration | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| Compound 80 | Amaranthus retroflexus | 1400 g/ha | 100 | mdpi.com |
| Compound 81 | Amaranthus retroflexus | 10 mg/L | 99 | mdpi.com |
| Compound 82 | Amaranthus retroflexus | 10 mg/L | 99 | mdpi.com |
| Compound I-09 | Solanum nigrum, Capsella bursa-pastoris, etc. | 75 g a.i./ha | 100 | nih.gov |
Utility as Biochemical Research Tools and Probes
The benzothiazole core, a key component of Furo[2,3-e] researchgate.netnih.govbenzothiazole, is a well-established fluorophore. This inherent fluorescence is the basis for its utility in creating sophisticated biochemical research tools and probes. scielo.brresearchgate.net These probes are designed to detect and visualize specific biological molecules, aggregates, or enzymatic activities within complex biological systems.
Benzothiazole derivatives have been successfully developed as "push-pull" fluorescent probes for the detection of protein aggregates that are hallmarks of neurodegenerative diseases, such as β-amyloid (Aβ) in Alzheimer's disease and α-synuclein (α-syn) in Parkinson's disease. nih.gov These probes typically feature an electron-donating group and an electron-accepting group, which creates a molecule with a significant dipole moment. Upon binding to the target protein aggregate, the probe's conformation changes, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence allows for clear visualization of the aggregates in brain tissue samples. nih.gov For example, the probe PP-BTA-4 has been shown to clearly stain senile plaques and Lewy bodies in human brain sections. nih.gov
Another significant application is in the development of fluorescent probes for detecting biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). mdpi.com These probes often work through a mechanism involving the cleavage of a "protecting" group by the biothiol. This cleavage event disrupts a photoinduced electron transfer (PET) process that normally quenches the fluorescence of the benzothiazole core, resulting in a dramatic, "turn-on" fluorescence signal. mdpi.com Such probes offer high selectivity and sensitivity, enabling the visualization of biothiols in living cells. mdpi.com
The versatility of the benzothiazole scaffold allows for chemical modifications to tune the probe's properties, such as its emission wavelength, Stokes shift, and binding affinity for specific targets. nih.govgoogle.com Given that Furo[2,3-e] researchgate.netnih.govbenzothiazole possesses this core structure, it represents a promising platform for the design of novel and highly specific biochemical probes for a wide range of research applications. researchgate.net
Table 2: Characteristics of Benzothiazole-Based Fluorescent Probes
| Probe Name | Target Analyte | Binding Affinity (Kd) | Key Feature | Reference |
|---|---|---|---|---|
| PP-BTA-1 | Aβ(1-42) aggregates | 40 nM | Significant fluorescence increase upon binding | nih.gov |
| PP-BTA-1 | α-syn aggregates | 48 nM | Binds to multiple types of protein aggregates | nih.gov |
| PP-BTA-4 | Aβ(1-42) aggregates | 148 nM | Stains senile plaques in AD brain sections | nih.gov |
| PP-BTA-4 | α-syn aggregates | 353 nM | Stains Lewy bodies in PD brain sections | nih.gov |
| Probe 1 | Biothiols (Cys, Hcy, GSH) | Detection Limit: 0.12 µM (for Cys) | 148-fold turn-on fluorescence signal | mdpi.com |
Future Perspectives and Emerging Research Avenues for Furo 2,3 E 1 2 Benzothiazole
Development of Innovative and Sustainable Synthetic Routes
The synthesis of Furo[2,3-e] nih.govnih.govbenzothiazole (B30560) and its analogs is a cornerstone of its continued exploration. Future efforts will likely focus on developing more efficient, environmentally friendly, and economically viable synthetic strategies.
Another area of focus is the development of one-pot, multi-component reactions . These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing solvent use and purification efforts. A rapid and efficient one-pot, three-component reaction has been developed for the synthesis of tetracyclic fused furo[2′,3′:4,5]pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives, highlighting the potential of this approach. researchgate.net
Furthermore, the use of microwave-assisted synthesis presents a greener alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. bohrium.com The application of microwave irradiation has been successful in the synthesis of various heterocyclic compounds, including derivatives of pyrrolo[2,1-b] nih.govnih.govbenzothiazole, a related fused system. bohrium.com
Future research in this area will likely involve a combination of these innovative techniques to create a more sustainable and efficient toolbox for the synthesis of a diverse library of Furo[2,3-e] nih.govnih.govbenzothiazole derivatives.
Exploration of Novel Biological Target Classes for Furo[2,3-e]nih.govnih.govbenzothiazole Derivatives
The benzothiazole core is a well-established pharmacophore present in numerous biologically active compounds, including drugs approved for clinical use. researchgate.netjchemrev.com Derivatives of the broader benzothiazole class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govjchemrev.commdpi.com
Building on this foundation, future research will aim to identify and validate novel biological targets for Furo[2,3-e] nih.govnih.govbenzothiazole derivatives. This exploration will likely extend beyond the traditional targets to encompass a wider range of proteins and pathways implicated in various diseases.
Some emerging areas of interest include:
Kinase Inhibitors: Many heterocyclic compounds, including furopyrimidine derivatives, have shown promise as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov The Furo[2,3-e] nih.govnih.govbenzothiazole scaffold could be a valuable starting point for the design of novel kinase inhibitors.
Enzyme Inhibitors for Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's has led to the exploration of multi-target-directed ligands. nih.govnih.gov Benzothiazole derivatives have already been investigated as inhibitors of enzymes such as cholinesterases and monoamine oxidase B, which are relevant to Alzheimer's disease pathology. nih.govnih.gov Furo[2,3-e] nih.govnih.govbenzothiazole derivatives could be designed to interact with these and other novel targets in the central nervous system.
Antimicrobial Agents Targeting Resistant Strains: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzothiazole-containing compounds have shown significant potential as antimicrobial agents. jchemrev.com Future work could focus on developing Furo[2,3-e] nih.govnih.govbenzothiazole derivatives that target novel bacterial or fungal pathways to overcome existing resistance mechanisms.
Antitubercular Agents: Researchers have explored benzothiazole derivatives as potential agents against Mycobacterium tuberculosis, with some compounds showing promising activity against drug-resistant strains. mdpi.commdpi.com This opens an avenue for the investigation of Furo[2,3-e] nih.govnih.govbenzothiazole derivatives in the fight against tuberculosis.
The systematic screening of Furo[2,3-e] nih.govnih.govbenzothiazole libraries against a diverse panel of biological targets will be crucial for uncovering new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Furo[2,3-e]nih.govnih.govbenzothiazole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. repec.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of novel compounds.
In the context of Furo[2,3-e] nih.govnih.govbenzothiazole research, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning models can be trained to predict the biological activity or material properties of new Furo[2,3-e] nih.govnih.govbenzothiazole derivatives based on their chemical structure. This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design entirely new Furo[2,3-e] nih.govnih.govbenzothiazole-based molecules with desired properties. These models can learn the underlying chemical rules from existing data and generate novel structures that are likely to be active.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual Furo[2,3-e] nih.govnih.govbenzothiazole compounds against a specific biological target, identifying potential hits for further investigation.
Literature Analysis: Large language models can be leveraged to analyze the vast body of scientific literature to identify potential protein binding pockets and prioritize targets for drug discovery efforts. receptor.ai
While the direct application of AI to Furo[2,3-e] nih.govnih.govbenzothiazole is still an emerging area, the successful use of these techniques for other heterocyclic systems demonstrates their immense potential. spbu.ru
Advanced Computational Modeling for Complex Biological and Material Systems
Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for understanding the interactions of small molecules with biological targets and for predicting the properties of materials.
Molecular Docking studies can predict the preferred binding mode of a Furo[2,3-e] nih.govnih.govbenzothiazole derivative to a specific protein target. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. For instance, docking studies have been used to elucidate the binding of benzothiazole-based inhibitors to enzymes implicated in Alzheimer's disease and to understand the interactions of novel anticancer agents with their targets. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations provide a dynamic view of the interactions between a ligand and its target over time. MD simulations can be used to assess the stability of the predicted binding pose, to calculate binding free energies, and to understand how the binding of a ligand affects the protein's conformation and dynamics. nih.govnih.gov These simulations offer a more realistic picture of the molecular recognition process than static docking poses.
In the realm of materials science, computational modeling can be used to predict the electronic and optical properties of Furo[2,3-e] nih.govnih.govbenzothiazole-based materials, guiding the design of new compounds for applications in organic electronics and photonics.
The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will enable even more accurate and sophisticated modeling of Furo[2,3-e] nih.govnih.govbenzothiazole systems in the future.
Design and Synthesis of Multi-Targeting Ligands with Enhanced Selectivity
The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target-directed ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov
The Furo[2,3-e] nih.govnih.govbenzothiazole scaffold is an attractive starting point for the design of MTDLs due to the diverse biological activities associated with the parent benzothiazole ring system. By strategically modifying the Furo[2,3-e] nih.govnih.govbenzothiazole core with different pharmacophoric groups, it is possible to create ligands that can modulate multiple targets involved in a particular disease.
For example, researchers have successfully designed benzothiazole derivatives that act as dual inhibitors of cholinesterases and other targets relevant to Alzheimer's disease. nih.govnih.gov Similarly, hybrid molecules incorporating the benzothiazole scaffold have been developed as potent anticancer agents that target multiple signaling pathways. rsc.orgnih.gov
A key challenge in the design of MTDLs is achieving the desired activity at each target while maintaining selectivity over off-target proteins to minimize side effects. This requires a deep understanding of the SAR for each target and the use of advanced computational tools to guide the design process.
Future research in this area will focus on the rational design and synthesis of novel Furo[2,3-e] nih.govnih.govbenzothiazole-based MTDLs with carefully balanced activities and enhanced selectivity profiles for the treatment of complex diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Furo[2,3-e][1,3]benzothiazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of precursor amines or thiols with carbonyl compounds under reflux. For example, describes the synthesis of structurally related furopyridin derivatives via [3+2] cycloaddition or nucleophilic substitution, achieving yields between 29% and 42%. Key factors include solvent choice (e.g., DMF or THF), catalyst selection (e.g., Lewis acids), and temperature control to minimize side reactions. Purification often employs column chromatography or recrystallization .
Q. How are this compound derivatives characterized to confirm structural integrity?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons in ).
- HRMS : To confirm molecular ion peaks (e.g., ESI-HRMS in showing <1 ppm error).
- HPLC : For enantiomeric excess determination (e.g., >99% ee in some derivatives via chiral columns) .
Q. What preliminary pharmacological screening methods are used to evaluate this compound derivatives?
- Methodological Answer : Initial assays include:
- Phenotypic screening : Against pathogens like Trypanosoma brucei ( highlights benzothiazole derivatives as anti-trypanosomatid leads).
- Enzyme inhibition assays : Target-specific testing (e.g., kinase or protease inhibition).
- Cytotoxicity profiling : Using cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be improved while minimizing racemization?
- Methodological Answer :
- Catalyst optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereoselectivity.
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 29% to >50% in ).
- In situ monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT calculations : Validate NMR chemical shifts by comparing experimental data with computed values (e.g., Gaussian09 simulations).
- X-ray crystallography : Definitive structural confirmation (noted in for stereochemical assignments).
- Multi-technique cross-validation : Combine HPLC, HRMS, and 2D NMR (e.g., COSY, NOESY) to resolve ambiguities .
Q. What computational strategies are effective for designing this compound-based therapeutics?
- Methodological Answer :
- Molecular docking : Predict binding modes to targets (e.g., uses docking to visualize interactions with active sites).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns trajectories to validate hits) .
Q. How do environmental factors influence the stability and bioaccumulation of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
